molecular formula C19H20Cl2N4O5S B14135516 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide CAS No. 920479-77-2

2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide

Cat. No.: B14135516
CAS No.: 920479-77-2
M. Wt: 487.4 g/mol
InChI Key: RFQOFNOHUUKCHB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a nitrobenzamide moiety, and chlorophenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzamide moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a piperazine ring and chlorophenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific studies .

Properties

CAS No.

920479-77-2

Molecular Formula

C19H20Cl2N4O5S

Molecular Weight

487.4 g/mol

IUPAC Name

2-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-5-nitrobenzamide

InChI

InChI=1S/C19H20Cl2N4O5S/c20-14-2-1-3-15(12-14)23-7-9-24(10-8-23)31(29,30)11-6-22-19(26)17-13-16(25(27)28)4-5-18(17)21/h1-5,12-13H,6-11H2,(H,22,26)

InChI Key

RFQOFNOHUUKCHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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